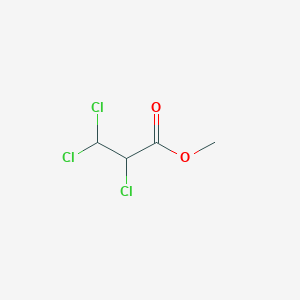

Methyl 2,3,3-trichloropropanoate

説明

Methyl 2,3,3-trichloropropanoate (CAS 20618-07-9) is a chlorinated ester characterized by a propanoate backbone substituted with three chlorine atoms at positions 2, 3, and 2. Its physicochemical properties, including thermodynamic parameters and partition coefficients, have been extensively modeled using Joback and Crippen methods, as reported by Cheméo (2023) . Key properties include:

- ΔfH°gas: 266.76–688.86 kJ/mol

- logP (logPoct/wat): 2.62 (indicating moderate lipophilicity)

- Critical temperature (Tc): 1027.00–1031.00 K

- Molar volume (McVol): 121.50 cm³/mol

特性

CAS番号 |

20618-07-9 |

|---|---|

分子式 |

C4H5Cl3O2 |

分子量 |

191.44 g/mol |

IUPAC名 |

methyl 2,3,3-trichloropropanoate |

InChI |

InChI=1S/C4H5Cl3O2/c1-9-4(8)2(5)3(6)7/h2-3H,1H3 |

InChIキー |

VCJSVVVJNDJVPM-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(C(Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,3,3-trichloropropanoate can be synthesized through the esterification of 2,3,3-trichloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of methyl 2,3,3-trichloropropanoate may involve continuous flow processes where 2,3,3-trichloropropanoic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

化学反応の分析

Types of Reactions

Methyl 2,3,3-trichloropropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2,3,3-trichloropropanoic acid and methanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form 2,3,3-trichloropropanol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

Hydrolysis: 2,3,3-trichloropropanoic acid and methanol.

Reduction: 2,3,3-trichloropropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2,3,3-trichloropropanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of methyl 2,3,3-trichloropropanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorinated Esters

Methyl 2,2,3,3-Tetrafluoro-3-methoxypropanoate (CAS 755-73-7)

- Structure : Differs by substitution of chlorine with fluorine and a methoxy group.

- Thermal Stability: Fluorinated compounds often exhibit lower boiling points due to weaker van der Waals interactions.

Methyl 2,3,3-Trifluoro-3-methoxypropanoate (CAS 758-69-0)

- Structure : Contains three fluorine atoms and a methoxy group.

- Key Differences :

Chlorinated Propane Derivatives

1,2,3-Trichloropropane (CAS 96-18-4)

- Key Differences: Toxicity: Documented to cause hepatic and renal toxicity in mammals, with metabolism involving glutathione conjugation . Environmental Fate: Higher volatility (lower molar mass) compared to Methyl 2,3,3-trichloropropanoate, leading to increased atmospheric mobility .

Other Chlorinated Esters

4-(2,4-Dichlorophenoxy)butyl 2,2,3-Trichloropropanoate (CAS 116402-63-2)

- Structure: Combines a phenoxy group with trichloropropanoate.

- Key Differences: Persistence: Phenoxy groups may increase environmental persistence due to resistance to microbial degradation . logP: Expected to be higher (≥3.0) due to aromatic and alkyl chain contributions, enhancing lipid solubility .

Research Implications

- Toxicity Gaps: Methyl 2,3,3-trichloropropanoate lacks comprehensive toxicokinetic data compared to 1,2,3-Trichloropropane, necessitating further studies on its metabolism and excretion pathways .

- Environmental Impact : Fluorinated analogs may offer greener alternatives due to lower persistence, whereas chlorinated esters require scrutiny under regulatory frameworks like REACH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。